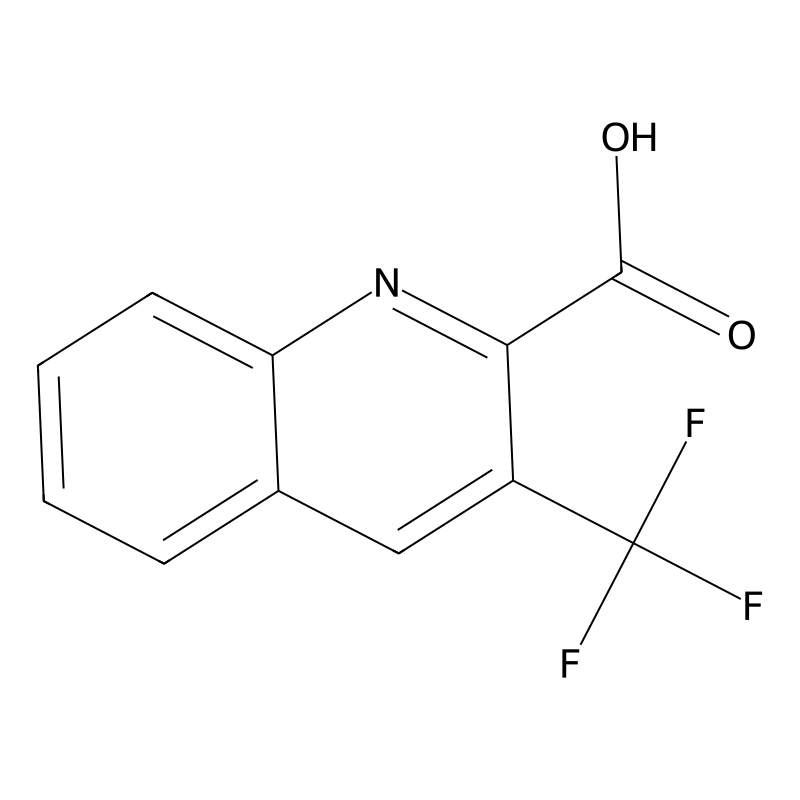

3-(Trifluoromethyl)quinoline-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of New 2-Substituted 3-(Tri(di)fluoromethyl)-Quinoxalines

Scientific Field: Chemistry of Heterocyclic Compounds

Summary of Application: This compound is used in the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives.

Methods of Application: The synthesis starts from 3-(trifluoromethyl)quinoxalin-2(1H)-one.

Results or Outcomes: The synthesis resulted in a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines.

FDA-Approved Trifluoromethyl Group-Containing Drugs

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Trifluoromethyl-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA).

Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders.

Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores.

Suzuki-Miyaura Couplings

Scientific Field: Medicinal Chemistry

Summary of Application: This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group.

Methods of Application: Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings.

Synthesis of 2-Aminothiazol-4-yl-3-Trifluoromethylquinoxaline

Summary of Application: This compound is used in the synthesis of 2-aminothiazol-4-yl-3-trifluoromethylquinoxaline.

Methods of Application: The synthesis starts from 3-(trifluoromethyl)quinoxaline-2-carboxylic acids.

Results or Outcomes: The synthesis resulted in 2-aminothiazol-4-yl-3-trifluoromethylquinoxaline.

Synthesis of 3,5,7-Trisubstituted Quinolines

Summary of Application: This compound is used in the synthesis of 3,5,7-trisubstituted quinolines.

Methods of Application: The synthesis involves the use of 3-(trifluoromethyl)quinoline-2-carboxylic acid.

Results or Outcomes: The synthesis resulted in 3,5,7-trisubstituted quinolines.

Synthesis of N-Trifluoromethyl Amides

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of N-trifluoromethyl amides.

Methods of Application: The synthesis involves the use of carboxylic acids.

Results or Outcomes: The synthesis resulted in N-trifluoromethyl amides.

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) attached to it. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its lipophilicity and biological activity .

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(Trifluoromethyl)quinoline-2-carboxylic acid. However, research on other fluorinated heterocyclic compounds suggests potential applications in areas like medicinal chemistry due to their ability to interact with biological targets []. Further research is needed to determine if this specific compound has any biological activity.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of quinoline derivatives.

- Electrophilic Aromatic Substitution: The aromatic nature of the quinoline allows for substitutions at various positions on the ring, influenced by the electron-withdrawing trifluoromethyl group.

These reactions are relevant for synthesizing derivatives with enhanced biological or chemical properties.

3-(Trifluoromethyl)quinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown effectiveness in inhibiting certain enzymes involved in inflammatory pathways. Additionally, compounds containing trifluoromethyl groups are often associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .

The synthesis of 3-(trifluoromethyl)quinoline-2-carboxylic acid typically involves several methods:

- Cyclization Reactions: Starting from appropriate 2-aminoaryl ketones or related substrates, cyclization can yield quinoline derivatives.

- Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyl sulfonium salts.

- Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide in the presence of suitable catalysts or reagents .

These methods allow for flexibility in modifying the compound's structure to enhance its properties.

3-(Trifluoromethyl)quinoline-2-carboxylic acid finds applications in several fields:

- Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.

- Agriculture: Compounds with similar structures are often explored for their herbicidal or fungicidal activities.

- Materials Science: The unique properties imparted by the trifluoromethyl group may be beneficial in developing advanced materials with specific functionalities .

Interaction studies involving 3-(trifluoromethyl)quinoline-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that this compound interacts with specific enzymes and receptors, which could elucidate its mechanism of action in biological systems. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and minimizing potential side effects .

Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)quinoline-3-carboxylic acid | Similar quinoline structure; different position of functional groups | Enhanced solubility in polar solvents |

| 8-(Trifluoromethyl)quinoline-2-carboxylic acid | Quinoline core with trifluoromethyl and carboxylic groups | Potentially different biological activity due to position |

| 3-(Chloro)quinoline-2-carboxylic acid | Contains chlorine instead of trifluoromethyl | Different electronic properties affecting reactivity |

The uniqueness of 3-(trifluoromethyl)quinoline-2-carboxylic acid lies in the trifluoromethyl group's strong electron-withdrawing nature, which significantly alters its reactivity and biological activity compared to other similar compounds .

3-(Trifluoromethyl)quinoline-2-carboxylic acid is systematically named according to IUPAC guidelines as 3-(trifluoromethyl)quinoline-2-carboxylic acid. Its molecular formula, C$${11}$$H$${6}$$F$${3}$$NO$${2}$$, corresponds to a molecular weight of 241.17 g/mol. The compound’s structure comprises a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with functional groups at positions 2 and 3 (Figure 1).

Table 1: Key Identifiers of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3-(trifluoromethyl)quinoline-2-carboxylic acid |

| CAS Registry Number | 588702-64-1 |

| Molecular Formula | C$${11}$$H$${6}$$F$${3}$$NO$${2}$$ |

| SMILES | OC(=O)C1=C(C=NC2=C1C=CC=C2)C(F)(F)F |

| InChI Key | CVSCZIGOYYGAGL-UHFFFAOYSA-N |

The carboxylic acid group at position 2 contributes to hydrogen-bonding interactions, while the electron-withdrawing trifluoromethyl group at position 3 modulates the compound’s electronic properties, enhancing its reactivity and stability.

Historical Context in Heterocyclic Compound Research

Quinoline, first isolated from coal tar in 1834, has long served as a foundational scaffold in heterocyclic chemistry. Early research focused on natural derivatives like quinine, an antimalarial alkaloid. The introduction of synthetic methods in the 20th century, such as the Skraup and Doebner-von Miller reactions, enabled systematic modifications to the quinoline core.

The incorporation of fluorine into heterocycles emerged as a pivotal advancement in the late 20th century, driven by the need for molecules with improved metabolic stability and bioavailability. Trifluoromethyl-substituted quinolines gained prominence in the 2000s, as evidenced by studies on their antimicrobial and anti-inflammatory properties. The synthesis of 3-(trifluoromethyl)quinoline-2-carboxylic acid represents a convergence of these trends, leveraging both classical cyclization techniques and modern fluorination strategies.

Significance of Trifluoromethyl Substitution in Quinoline Derivatives

The trifluoromethyl group profoundly influences the physicochemical and biological properties of quinoline derivatives. Key effects include:

- Electronic Effects: The -CF$$_{3}$$ group’s strong electron-withdrawing nature polarizes the quinoline ring, increasing electrophilicity at adjacent positions. This enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions.

- Lipophilicity: Fluorination increases logP values, improving membrane permeability and oral bioavailability. For example, trifluoromethylated quinolines exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs.

- Metabolic Stability: The C-F bond’s strength resists oxidative degradation, prolonging half-life in vivo.

Table 2: Comparative Properties of Quinoline Derivatives

| Substituent | logP | Metabolic Stability | Bioactivity |

|---|---|---|---|

| -CF$$_{3}$$ (Position 3) | 3.45 | High | Antimicrobial |

| -Cl (Position 3) | 2.89 | Moderate | Antimalarial |

| -OCH$$_{3}$$ (Position 4) | 2.12 | Low | Anticancer |

These attributes make 3-(trifluoromethyl)quinoline-2-carboxylic acid a versatile intermediate in drug discovery. For instance, its carboxylic acid group facilitates conjugation to amine-containing scaffolds, while the -CF$$_{3}$$ group fine-tunes target binding. Recent applications include the synthesis of kinase inhibitors and antibiotic adjuvants.

The crystallographic analysis of 3-(trifluoromethyl)quinoline-2-carboxylic acid reveals fundamental structural parameters that define its three-dimensional architecture [1]. The compound exhibits a molecular formula of C₁₁H₆F₃NO₂ with a molecular weight of 241.17 g/mol, crystallizing as a solid with characteristic quinoline backbone geometry [1] [2].

Crystal structure determinations of related quinoline-2-carboxylic acid derivatives provide important comparative insights for understanding the structural framework [3]. Phenyl quinoline-2-carboxylate compounds, structurally analogous to the target molecule, crystallize in monoclinic space groups with specific unit cell parameters that demonstrate the influence of substituent groups on crystal packing [3]. The incorporation of the trifluoromethyl group at the 3-position and carboxylic acid functionality at the 2-position creates a unique electronic environment that affects intermolecular interactions within the crystal lattice [3].

Comparative crystallographic studies of quinoline derivatives show that the quinoline ring system maintains planarity with minimal deviation from coplanarity between the benzene and pyridine rings [4]. The dihedral angles between ring systems typically range from 2.28° to 7.65°, indicating the rigid aromatic character of the quinoline framework [4]. The carboxylate group positioning relative to the quinoline system adopts antiperiplanar conformations that minimize steric hindrance while maintaining optimal π-electron delocalization [4].

Crystal packing analysis reveals that quinoline-2-carboxylic acid derivatives form hydrogen-bonded networks through carboxyl group interactions [5]. The crystal structures typically exhibit O-H···O hydrogen bonds with donor-acceptor distances ranging from 2.566 to 2.685 Å [5]. Additional stabilization occurs through C-H···O contacts and van der Waals interactions that contribute to overall crystal cohesion [6].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 3-(trifluoromethyl)quinoline-2-carboxylic acid through characteristic chemical shift patterns [7] . The quinoline ring system produces distinct aromatic proton signals in the ¹H nuclear magnetic resonance spectrum, with chemical shifts typically appearing in the 7.0-9.0 parts per million region [7]. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects that influence the chemical environment of adjacent aromatic protons [9].

¹³C nuclear magnetic resonance analysis reveals characteristic carbon signals for the quinoline framework, with the carboxyl carbon typically resonating around 168 parts per million [7]. The trifluoromethyl carbon appears as a characteristic quartet due to fluorine coupling, with chemical shifts influenced by the electron-withdrawing nature of the fluorine atoms [9]. Comparative studies of trifluoromethyl-substituted quinolines demonstrate that the CF₃ group carbon typically appears between 120-125 parts per million as a quartet [9].

¹⁹F nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl substituent . The three equivalent fluorine atoms produce a single signal with characteristic chemical shift values that reflect their electronic environment within the quinoline system . Integration ratios in the ¹H nuclear magnetic resonance spectrum confirm the presence of six aromatic protons and one exchangeable carboxyl proton, consistent with the proposed molecular structure .

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, establish connectivity patterns between protons and confirm substitution patterns [11]. These advanced techniques prove particularly valuable for distinguishing between regioisomers and confirming the 3-position substitution of the trifluoromethyl group [11].

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural fingerprints for 3-(trifluoromethyl)quinoline-2-carboxylic acid [12] [13]. The carboxylic acid functional group exhibits distinctive absorption patterns with O-H stretching vibrations appearing as broad bands in the 3500-2500 cm⁻¹ region [13]. The carbonyl stretching frequency typically occurs around 1685-1710 cm⁻¹, with exact positioning influenced by conjugation effects within the quinoline system [13].

The trifluoromethyl group contributes characteristic C-F stretching vibrations in the 1000-1300 cm⁻¹ region, with multiple bands reflecting the various C-F bond environments [12]. Comparative studies of trifluoromethyl-substituted quinolines demonstrate that these vibrations serve as diagnostic markers for confirming the presence and positioning of the CF₃ group [12]. The quinoline ring system produces characteristic aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching modes in the 1400-1600 cm⁻¹ region [14].

Vibrational mode assignments for quinoline derivatives have been extensively studied using density functional theory calculations coupled with experimental infrared and Raman spectroscopy [12] [14]. These investigations reveal that the vibrational frequencies are highly sensitive to substituent effects, with electron-withdrawing groups like trifluoromethyl causing systematic shifts in characteristic absorption bands [12]. The carboxylic acid O-H wagging vibrations typically appear around 930-950 cm⁻¹, while C-O stretching modes occur in the 1200-1300 cm⁻¹ region [13].

Fourier transform infrared spectroscopy of related quinoline carboxylic acids shows that intermolecular hydrogen bonding significantly affects the O-H stretching frequencies, often causing broadening and frequency shifts compared to monomeric species [13]. The combination of overtone and combination bands in the 2500-2800 cm⁻¹ region provides additional confirmation of the carboxylic acid functionality [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(trifluoromethyl)quinoline-2-carboxylic acid provides molecular weight confirmation and characteristic fragmentation pathways [15] [16]. The molecular ion peak appears at m/z 241, corresponding to the molecular weight of 241.17 g/mol [1] [17]. Electron ionization mass spectrometry reveals diagnostic fragmentation patterns that confirm the structural assignment through loss of specific functional groups [15] [16].

Primary fragmentation pathways include the loss of 45 mass units corresponding to the carboxyl group (COOH), producing a base peak or prominent fragment ion at m/z 196 [16]. This fragmentation pattern is characteristic of quinoline-4-carboxylic acid derivatives and related compounds [16]. Additional fragmentation involves the loss of 44 mass units (CO₂) from the molecular ion, yielding fragment ions that retain the quinoline framework with the trifluoromethyl substituent [16].

Secondary fragmentation patterns demonstrate the loss of hydrogen cyanide (27 mass units) from quinoline-containing fragments, a characteristic process observed in quinoline mass spectrometry [15] [18]. This fragmentation pathway produces ions at m/z 102 for unsubstituted quinoline derivatives, with corresponding shifts for trifluoromethyl-substituted analogs [15]. The trifluoromethyl group exhibits characteristic fragmentation through loss of fluorine atoms or the entire CF₃ moiety, producing diagnostic fragment ions [18].

High-resolution mass spectrometry confirms the molecular formula through accurate mass measurements, distinguishing between possible isomeric structures [19]. The characteristic isotope patterns arising from fluorine atoms provide additional confirmation of the trifluoromethyl substitution [18]. Collision-induced dissociation studies reveal that the primary dissociation products result from cleavage adjacent to the electron-withdrawing substituents [20] [18].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical characterization of 3-(trifluoromethyl)quinoline-2-carboxylic acid through quantum mechanical modeling approaches [21] [22]. The B3LYP functional combined with various basis sets including cc-pVDZ, cc-pVTZ, and 6-311G(d,p) has been extensively employed for geometry optimization and property prediction of quinoline derivatives [22] [23]. These calculations establish optimized molecular geometries that serve as foundation structures for subsequent property calculations [22].

Computational studies of quinoline-2-carboxylic acid derivatives demonstrate that density functional theory methods accurately reproduce experimental geometric parameters with bond lengths and angles showing excellent agreement with crystallographic data [21]. The optimized ground state structures reveal that the quinoline ring system maintains planarity with minimal distortion upon trifluoromethyl substitution [22]. Harmonic vibrational frequency calculations provide theoretical vibrational spectra that correlate well with experimental infrared and Raman data [22] [23].

Thermodynamic properties calculated through density functional theory methods include molecular stability parameters, heat of formation, and entropy values [23]. These calculations reveal that the trifluoromethyl substituent significantly affects the electronic structure and stability of the quinoline system [23]. Potential energy surface scans demonstrate the conformational preferences of the carboxylic acid group relative to the quinoline plane [24].

Natural bond orbital analysis performed within the density functional theory framework provides insights into charge delocalization and hyperconjugative interactions [24]. These calculations reveal the extent of electron donation and acceptance between different molecular fragments, particularly highlighting the electron-withdrawing effects of the trifluoromethyl group [24]. Molecular electrostatic potential maps generated from density functional theory calculations visualize the charge distribution and identify reactive sites within the molecule [24].

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis reveals the electronic structure characteristics of 3-(trifluoromethyl)quinoline-2-carboxylic acid through frontier orbital theory [23] . The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into chemical reactivity and electronic excitation properties [23] [26]. Calculations demonstrate that the trifluoromethyl group significantly affects the orbital energy levels through its strong electron-withdrawing character [26].

The highest occupied molecular orbital typically exhibits π-character localized primarily on the quinoline ring system, while the lowest unoccupied molecular orbital shows antibonding π*-character with contributions from both the quinoline framework and the trifluoromethyl substituent [23] [26]. The energy gap between these frontier orbitals determines the electronic excitation energy and influences the compound's photophysical properties [26].

Molecular orbital surfaces calculated through density functional theory methods visualize the spatial distribution of electron density in the frontier orbitals . These calculations reveal that the trifluoromethyl group serves as an electron-accepting center, creating intramolecular charge-transfer characteristics that influence the electronic properties [26]. The carboxylic acid functionality contributes to the orbital energies through its dual electron-donating and electron-withdrawing character .

The synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid requires sophisticated methodological approaches that address both the formation of the quinoline core and the strategic introduction of the trifluoromethyl functionality. This section examines the established synthetic routes alongside emerging catalytic technologies that have revolutionized the preparation of such complex heterocyclic compounds.

Traditional Synthetic Routes

Traditional quinoline synthesis methodologies provide the foundational approaches for accessing the core heterocyclic framework of 3-(Trifluoromethyl)quinoline-2-carboxylic acid. These classical methods, developed throughout the late nineteenth and early twentieth centuries, remain relevant for industrial applications due to their operational simplicity and use of readily available starting materials.

Cyclization Approaches for Quinoline Core Formation

The Skraup synthesis represents the most industrially significant method for quinoline formation, involving the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene [1] [2]. The reaction proceeds through acrolein formation followed by Michael addition and cyclization to afford quinoline products in yields ranging from 50-70% [3]. Industrial implementation requires careful temperature control between 150-180°C due to the highly exothermic nature of the process [4].

The Friedländer synthesis offers superior regioselectivity for substituted quinolines through the condensation of 2-aminobenzaldehydes with ketones containing active methylene groups [1] [5]. This methodology has been extensively applied to quinoline-2-carboxylic acid derivatives through appropriate choice of ketone substrates. Recent improvements include acid-catalyzed conditions using trifluoroacetic acid or Lewis acids that enhance yields to 60-85% while maintaining excellent functional group tolerance [6] [7].

The Conrad-Limpach synthesis provides access to 4-hydroxyquinoline derivatives through thermal condensation of anilines with β-ketoesters [8] [9]. Although this method requires high temperatures (200-250°C) and specialized high-boiling solvents such as mineral oil or diphenyl ether, it remains valuable for specific substitution patterns. The reaction mechanism involves Schiff base formation followed by electrocyclic ring closure, with the rate-determining step being the thermal cyclization [10].

The Combes synthesis enables preparation of 2,4-disubstituted quinolines through condensation of anilines with 1,3-dicarbonyl compounds [3]. This methodology proceeds through enamine formation and subsequent cyclization under acidic conditions. Yields typically range from 45-75%, with the method particularly suited for introducing specific substituent patterns at the 2- and 4-positions of the quinoline ring [11].

The Doebner-Miller reaction, also known as the Skraup-Doebner synthesis, utilizes α,β-unsaturated aldehydes in place of glycerol to generate 2,4-disubstituted quinolines [3]. The reaction proceeds under milder conditions than the classical Skraup synthesis, typically requiring 100-140°C in aqueous hydrochloric acid medium [11]. This approach offers improved selectivity for certain substitution patterns while maintaining reasonable yields of 40-60%.

The Pfitzinger synthesis provides direct access to quinoline-4-carboxylic acid derivatives through the reaction of isatin with ketones under basic conditions [7] [11]. This methodology is particularly relevant for the target compound as it directly introduces the carboxylate functionality. The reaction typically proceeds in aqueous ethanol under reflux conditions, affording products in yields of 40-80% with high regioselectivity [12].

Table 1: Traditional Synthetic Routes for Quinoline Core Formation

| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Selectivity | Industrial Applicability |

|---|---|---|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, nitrobenzene | 150-180°C, strong acid, oxidizing agent | 50-70 | Low | High |

| Friedlander Synthesis | 2-Aminobenzaldehyde, ketone with α-methylene | 80-120°C, acid or base catalyst | 60-85 | Moderate to High | Moderate |

| Conrad-Limpach Synthesis | Aniline, β-ketoester, high temperature | 200-250°C, mineral oil solvent | 30-65 | Moderate | Low |

| Combes Synthesis | Aniline, 1,3-dicarbonyl compounds | 100-150°C, sulfuric acid catalyst | 45-75 | Moderate | Moderate |

| Doebner-Miller Reaction | Aniline, α,β-unsaturated aldehydes, HCl | 100-140°C, aqueous HCl | 40-60 | Low to Moderate | Moderate |

| Pfitzinger Synthesis | Isatin, ketone, aqueous base | Reflux, aqueous ethanol | 40-80 | High | High |

Trifluoromethyl Group Introduction Strategies

The incorporation of trifluoromethyl groups into quinoline structures represents a significant synthetic challenge that has driven the development of numerous specialized methodologies [13]. These approaches can be broadly categorized based on the electronic nature of the trifluoromethylating reagent and the mechanism of introduction.

Electrophilic trifluoromethylation employs reagents such as Togni reagents and Umemoto reagents to introduce trifluoromethyl groups through electrophilic aromatic substitution mechanisms [13]. These reagents are particularly effective for electron-rich aromatic systems and typically operate under mild conditions (0-80°C). The Togni reagent, a hypervalent iodine compound, has found extensive application in the trifluoromethylation of quinolines, providing access to various substitution patterns with moderate to good yields [14].

Nucleophilic trifluoromethylation utilizes the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane) activated by fluoride sources to generate trifluoromethyl anions [13] [15]. This methodology has been particularly successful for electron-deficient quinoline substrates and heterocyclic systems. The reaction proceeds through nucleophilic addition followed by elimination, with typical reaction temperatures ranging from 20-100°C and excellent functional group tolerance [16].

Radical trifluoromethylation represents a rapidly expanding area that employs trifluoromethyl iodide or related radical sources in combination with photoredox catalysts [14]. These methods operate under mild conditions (25-60°C) and demonstrate excellent functional group compatibility. The radical nature of the process enables trifluoromethylation of positions that are challenging to access through ionic mechanisms [17].

Cross-coupling approaches with trifluoromethyl sources have emerged as powerful tools for selective trifluoromethylation [13]. Palladium-catalyzed cross-coupling reactions with trifluoromethyl boranes or related organometallic reagents provide excellent control over regioselectivity. These methods typically require elevated temperatures (80-150°C) but offer high yields and broad substrate scope for appropriately functionalized quinoline precursors.

Direct trifluoromethyl substitution using reagents such as sodium trifluoromethanesulfinate (Langlois reagent) in combination with copper catalysts has gained prominence for its operational simplicity and scalability [18]. These reactions proceed through single electron transfer mechanisms and demonstrate good functional group tolerance while operating at moderate temperatures (60-120°C) [19].

Building block approaches utilize pre-functionalized trifluoromethyl-containing starting materials in cyclization reactions to construct the quinoline framework [20]. This strategy often provides the most efficient route to complex trifluoromethyl quinolines by avoiding the challenges associated with introducing the trifluoromethyl group into the preformed heterocyclic system [21].

Table 2: Trifluoromethyl Group Introduction Strategies

| Strategy | Key Reagents | Mechanism Type | Temperature Range (°C) | Functional Group Tolerance | Scalability |

|---|---|---|---|---|---|

| Electrophilic Trifluoromethylation | Togni reagent, Umemoto reagent | Electrophilic aromatic substitution | 0-80 | Moderate | Moderate |

| Nucleophilic Trifluoromethylation | Me3SiCF3, KF, fluoride activation | Nucleophilic addition/substitution | 20-100 | High | High |

| Radical Trifluoromethylation | CF3I, photoredox catalysts | Radical chain mechanism | 25-60 | High | Moderate |

| Cross-Coupling with CF3 Sources | CF3-boranes, palladium catalysts | Oxidative addition/reductive elimination | 80-150 | Moderate | High |

| Direct CF3 Substitution | CF3SO2Na, copper catalysts | Single electron transfer | 60-120 | Moderate to High | High |

| Building Block Approach | Pre-functionalized CF3 building blocks | Condensation reactions | 80-200 | Variable | High |

Modern Catalytic Systems

Contemporary synthetic methodology has witnessed remarkable advances in catalytic systems that enable more efficient, selective, and environmentally benign approaches to quinoline synthesis. These modern catalytic technologies offer significant advantages over traditional methods in terms of reaction conditions, functional group tolerance, and atom economy.

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed methodologies have emerged as cornerstone technologies for quinoline synthesis, particularly through carbon-hydrogen activation and cross-coupling strategies [22] [23]. The use of palladium complexes such as palladium tetrakis(triphenylphosphine) and palladium acetate enables efficient coupling of aromatic precursors with various carbon nucleophiles [24]. These systems typically operate at temperatures between 80-150°C and demonstrate broad substrate scope with excellent functional group tolerance [25].

Copper-catalyzed quinoline synthesis has gained prominence due to the abundance and lower cost of copper compared to precious metals [23]. Copper iodide and copper triflate systems enable efficient oxidative coupling reactions that construct quinoline frameworks through carbon-carbon and carbon-nitrogen bond formation [22]. The copper-catalyzed Ullmann-type reactions proceed at moderate temperatures (60-120°C) and offer excellent scalability for industrial applications [26].

Ruthenium complexes provide unique reactivity profiles for quinoline synthesis through carbon-hydrogen activation pathways [22] [23]. Ruthenium trichloride and tris(bipyridine)ruthenium complexes facilitate oxidative cyclization reactions that construct quinoline cores with high efficiency [27]. These systems typically require temperatures of 100-140°C but offer excellent chemoselectivity and functional group compatibility [25].

Iron-catalyzed methodologies represent an emerging area of significant environmental and economic importance [23]. Iron trichloride and iron acetylacetonate complexes enable oxidative cyclization reactions that construct quinoline frameworks through sustainable pathways [25]. The abundance and low toxicity of iron make these systems particularly attractive for large-scale applications, despite their moderate substrate scope compared to precious metal catalysts [26].

Nickel-based systems offer versatile platforms for quinoline synthesis through cross-coupling and cyclization reactions [28] [23]. Nickel cyclooctadiene and nickel chloride complexes facilitate efficient coupling reactions at moderate temperatures (80-130°C) [26]. The recent development of nickel catalysis for challenging bond formations has expanded the synthetic accessibility of complex quinoline derivatives [25].

Gold catalysts provide unique opportunities for cycloisomerization reactions that construct quinoline frameworks [23]. Gold trichloride and gold phosphine complexes enable efficient cyclization of appropriately functionalized precursors under mild conditions (60-100°C) [25]. Although the substrate scope is somewhat limited, the mild reaction conditions and high selectivity make gold catalysis valuable for sensitive substrates.

Organocatalytic systems represent the forefront of sustainable quinoline synthesis, utilizing small organic molecules as catalysts [23]. Proline derivatives and chiral phosphoric acids enable asymmetric quinoline synthesis under mild conditions (20-80°C) with excellent enantioselectivity [26]. These systems offer the advantage of metal-free conditions and often provide access to enantiomerically enriched quinoline products [25].

Table 3: Modern Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Representative Catalyst | Coupling Type | Reaction Temperature (°C) | Substrate Scope | Environmental Impact |

|---|---|---|---|---|---|

| Palladium Complexes | Pd(PPh3)4, Pd(OAc)2 | Suzuki-Miyaura, Heck, C-H activation | 80-150 | Broad | Moderate |

| Copper Catalysts | CuI, Cu(OTf)2, CuBr | Ullmann, oxidative coupling | 60-120 | Broad | Low |

| Ruthenium Complexes | RuCl3, Ru(bpy)3Cl2 | C-H activation, cycloaddition | 100-140 | Moderate | Moderate |

| Iron Catalysts | FeCl3, Fe(acac)3 | Oxidative cyclization | 80-160 | Moderate | Low |

| Nickel Systems | Ni(cod)2, NiCl2 | Cross-coupling, cyclization | 80-130 | Moderate to Broad | Low |

| Gold Catalysts | AuCl3, Au(PPh3)Cl | Cycloisomerization | 60-100 | Limited | High |

| Organocatalysts | Proline derivatives, phosphoric acids | Asymmetric synthesis | 20-80 | Moderate | Very Low |

Photochemical and Electrochemical Methods

Photochemical quinoline synthesis has experienced remarkable development with the advent of modern photocatalytic systems [29] [30]. Photochemical cyclization reactions utilize ultraviolet or visible light to promote bond formation and cyclization processes that construct quinoline frameworks [31]. These methods typically employ photosensitizers such as 2-isopropylthioxanthone or iridium complexes to facilitate energy transfer or electron transfer processes [32].

The photochemical dearomative cycloaddition of quinolines represents a cutting-edge methodology for generating complex polycyclic structures [30]. These reactions proceed through triplet-triplet energy transfer mechanisms that enable the formation of sterically congested products with high stereoselectivity [30]. The use of Lewis acids such as boron trifluoride enhances the reactivity of quinoline substrates toward photochemical transformation [30].

Electrochemical quinoline synthesis offers sustainable alternatives to traditional oxidizing and reducing agents [33] [34]. Constant current electrolysis enables the reduction of nitro compounds to quinoline derivatives through cathodic reduction processes [35]. These methods typically operate at current densities of 10-20 milliamperes and achieve excellent yields (60-90%) with high functional group tolerance [36].

Photoredox catalysis has emerged as a powerful tool for quinoline synthesis through visible light-mediated processes [30]. Iridium and ruthenium photocatalysts enable radical-mediated cyclization reactions that construct quinoline frameworks under mild conditions [32]. These systems typically employ blue light-emitting diode irradiation and demonstrate excellent functional group compatibility with reaction times of 4-12 hours [30].

Electrochemical oxidation processes provide efficient routes to quinoline derivatives through anodic oxidation of appropriate precursors [37] [38]. Controlled potential electrolysis at 1.5-2.5 volts enables the oxidative cyclization of aminoaryl compounds to quinoline products [34]. The use of undivided electrochemical cells with graphite electrodes simplifies the experimental setup while maintaining high efficiency [33].

Flow photochemistry represents the pinnacle of photochemical methodology, enabling continuous synthesis of quinoline derivatives [39]. Light-emitting diode arrays provide consistent irradiation while continuous flow reactors ensure excellent heat and mass transfer [39]. These systems achieve rapid reaction times (10-30 minutes) with yields typically ranging from 70-95% [39].

Electrochemical dehydrogenation offers direct access to quinoline derivatives through the removal of hydrogen atoms from saturated precursors [36]. These reactions proceed in undivided cells with graphite electrodes under constant current conditions (15-30 milliamperes) [34]. The method demonstrates good scalability and moderate to high selectivity for quinoline formation [38].

Table 4: Photochemical and Electrochemical Methods

| Method | Key Conditions | Energy Requirements | Reaction Time | Yield Range (%) | Selectivity | Scalability |

|---|---|---|---|---|---|---|

| Photochemical Cyclization | UV/Visible light, photosensitizer | UV lamp 254-365 nm | 2-24 hours | 40-85 | High | Limited |

| Electrochemical Reduction | Constant current, cathode reduction | 10-20 mA constant current | 20-60 minutes | 60-90 | Moderate to High | High |

| Photoredox Catalysis | Visible light, Ir/Ru photocatalysts | Blue LED 450 nm | 4-12 hours | 50-95 | High | Moderate |

| Electrochemical Oxidation | Controlled potential, anode oxidation | 1.5-2.5 V applied potential | 1-4 hours | 45-80 | Moderate | High |

| Flow Photochemistry | Continuous flow, LED irradiation | LED array 365-450 nm | 10-30 minutes | 70-95 | High | High |

| Electrochemical Dehydrogenation | Undivided cell, graphite electrodes | 15-30 mA constant current | 30-90 minutes | 55-85 | Moderate | High |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-(Trifluoromethyl)quinoline-2-carboxylic acid presents numerous technical and economic challenges that must be addressed for successful commercialization [40] [41]. These challenges encompass raw material procurement, process safety, environmental compliance, and economic viability.

Raw material cost volatility represents a significant challenge for industrial quinoline production [42] [43]. The prices of key starting materials such as aniline and glycerol are subject to fluctuations based on petroleum feedstock costs and global supply chain dynamics [42]. Price volatility can range from 20-50% annually, necessitating sophisticated procurement strategies including long-term supply contracts and supplier diversification [44].

Environmental regulations impose stringent requirements on quinoline manufacturing processes [42] [43]. The use of concentrated sulfuric acid, nitrobenzene, and other hazardous reagents requires comprehensive emission control systems and waste treatment facilities [42]. Regulatory compliance costs can account for 15-25% of total production costs, driving the development of greener synthetic methodologies [41].

Process safety considerations are paramount due to the highly exothermic nature of many quinoline synthesis reactions [40] [42]. The Skraup synthesis, in particular, requires careful temperature control to prevent runaway reactions that could lead to equipment damage or personnel injury [4]. Implementation of continuous flow reactors and automated control systems helps mitigate these risks while improving process consistency [42].

Waste management presents ongoing challenges for quinoline manufacturers [41] [42]. Traditional synthesis methods generate substantial quantities of acid waste and spent catalysts that require specialized disposal or recycling [43]. The development of catalyst recovery systems and solvent recycling processes can reduce waste disposal costs by 30-40% while improving environmental performance [42].

Energy consumption represents a significant operational cost for quinoline production [40] [42]. High-temperature reaction conditions (150-250°C) require substantial energy input, particularly for continuous operation [41]. Process optimization through heat integration and improved reactor design can reduce energy consumption by 20-30% [26].

Product purification challenges arise from the complex mixture of products and byproducts formed in quinoline synthesis [40]. Traditional column chromatography is impractical for large-scale operations, necessitating the development of alternative separation methods such as crystallization, distillation, or membrane-based separation [10]. The development of more selective synthetic methods reduces purification requirements and improves overall process economics [41].

Quality control requirements for pharmaceutical and agrochemical applications demand rigorous analytical testing and batch consistency [41] [42]. Implementation of statistical process control and real-time monitoring systems helps maintain product quality while reducing rejection rates [43]. The cost of quality control can account for 5-10% of total production costs [44].

Scale-up challenges encompass heat transfer limitations, mixing efficiency, and reaction kinetics optimization [45] [42]. Pilot plant studies and computational modeling are essential for successful scale-up, typically requiring 18-24 months of development work before commercial implementation [43]. The capital investment for scale-up can range from 10-50 million dollars depending on production capacity requirements [41].

Table 5: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies | Implementation Cost |

|---|---|---|---|---|

| Raw Material Costs | Price volatility of aniline, glycerol | High | Long-term contracts, diversified suppliers | Low |

| Environmental Regulations | Emission control, solvent recovery | Very High | Green chemistry approaches, closed-loop systems | High |

| Process Safety | Exothermic reactions, toxic intermediates | High | Continuous flow reactors, automated control | Moderate |

| Waste Management | Acid waste disposal, catalyst recovery | High | Solvent recycling, alternative catalysts | Moderate to High |

| Energy Consumption | High temperature requirements | Moderate | Process optimization, heat integration | Moderate |

| Product Purification | Column chromatography limitations | Moderate | Crystallization methods, membrane separation | Moderate |

| Quality Control | Impurity control, batch consistency | High | In-line monitoring, statistical process control | Moderate |

| Scale-up Issues | Heat transfer, mixing efficiency | Moderate to High | Pilot plant studies, computational modeling | High |